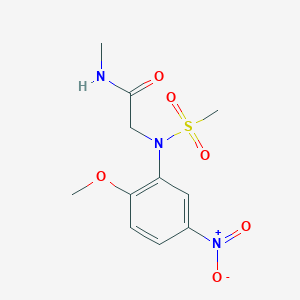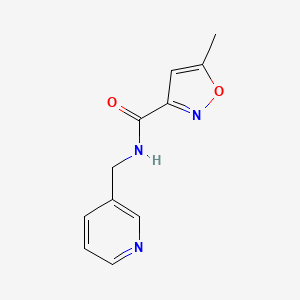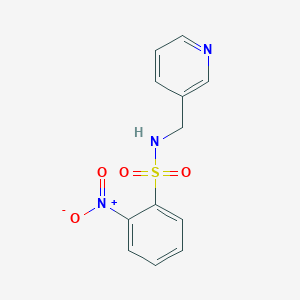![molecular formula C14H11Cl2N3OS B5888667 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and organ transplant rejection.
Mecanismo De Acción
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide works by inhibiting the activity of Janus kinase (JAK), which is an enzyme involved in the signaling pathway of cytokines, which are proteins that play a crucial role in the immune system. By inhibiting JAK, 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide reduces the production and release of cytokines, which in turn reduces inflammation and suppresses the immune system.
Biochemical and Physiological Effects:
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been found to have various biochemical and physiological effects, including reducing inflammation, suppressing the immune system, and reducing the production of cytokines. It has also been found to have beneficial effects on bone metabolism and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers. However, one of the limitations of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is that it can have off-target effects, which can affect the interpretation of results in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications in various autoimmune disorders and organ transplant rejection. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects and reduce its side effects. Additionally, further research is needed to better understand the off-target effects of 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide and to develop more selective JAK inhibitors with fewer off-target effects.
Métodos De Síntesis
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is synthesized through a multi-step process involving the reaction of 2-chloro-4-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction with thioamide and chlorination. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also been studied for its potential use in preventing organ transplant rejection. 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been found to be effective in reducing inflammation and suppressing the immune system, which makes it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-8-2-4-10(11(16)6-8)13(20)19-14(21)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYXMCUUJAVLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
